(4-Bromo-6-methylpyridin-2-YL)methanamine
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Overview
Description
(4-Bromo-6-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.07 g/mol . It is a liquid at room temperature and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
(4-Bromo-6-methylpyridin-2-YL)methanamine can be synthesized by reacting bromopyridine with methylamine in an appropriate solvent . The reaction conditions and methods can be adjusted according to specific requirements.
Chemical Reactions Analysis
(4-Bromo-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Formation of Salts: It can react with acidic compounds to form salts.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Bromo-6-methylpyridin-2-YL)methanamine has several scientific research applications:
Synthesis and Organic Chemistry: It serves as a precursor in the synthesis of complex organic compounds and materials.
Medicinal Chemistry: Derivatives of this compound have been synthesized for antimicrobial studies, demonstrating moderate to very good antibacterial and antifungal activities.
Material Science: This compound is used in the synthesis of advanced materials, such as end-functional polymers through atom transfer radical polymerization and click chemistry.
Antidepressant Activity: Derivatives of this compound have been explored as “biased agonists” of serotonin 5-HT1A receptors, showing significant antidepressant-like activity in preliminary in vivo studies.
Biodiesel Production: The compound’s derivatives have also found application in biodiesel production, serving as catalysts in processes that aim for higher methyl ester yields.
Mechanism of Action
its derivatives have been studied for their interaction with serotonin 5-HT1A receptors, suggesting that it may exert its effects through modulation of these receptors. The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
(4-Bromo-6-methylpyridin-2-YL)methanamine can be compared with other similar compounds, such as:
(4-Bromo-2-pyridyl)methanamine: This compound has a similar structure but lacks the methyl group at the 6-position.
2-Bromo-4-methylpyridine: This compound is used in the synthesis of various organic compounds and has similar applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-bromo-6-methylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQCQSUAQREXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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